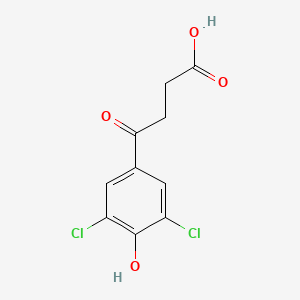

4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid

Description

4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid is a halogenated aromatic compound with the molecular formula C₁₀H₉Cl₂NO₄ and a molecular weight of 278.085 g/mol . Structurally, it features a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions, a hydroxyl group at the 4-position, and a 4-oxobutanoic acid side chain. This compound is also known by synonyms such as N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid and NDHPSA, with CAS registry number 141890-86-0 .

Properties

IUPAC Name |

4-(3,5-dichloro-4-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c11-6-3-5(4-7(12)10(6)16)8(13)1-2-9(14)15/h3-4,16H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFVKSCDDGFPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichloronitrobenzene.

Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation.

Bamberger Rearrangement: The resulting 4-amino-2,6-dichlorophenol undergoes Bamberger rearrangement to form the desired phenol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The dichlorinated phenyl ring may also interact with hydrophobic pockets in biomolecules, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Variations

The compound is part of a broader class of halogenated aryl-substituted butanoic acids. Below is a detailed comparison with two close analogues:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Positions on the Phenyl Ring: The target compound has a 4-hydroxyl group on the phenyl ring, which is absent in the other analogues. The 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoic acid lacks hydroxyl groups and has chlorine at the 2- and 5-positions, reducing steric hindrance but increasing lipophilicity .

Molecular Weight and Bioavailability :

- The target compound’s higher molecular weight (278.085 vs. 262.09 for the 2,5-dichloro analogue) reflects the hydroxyl group’s contribution, which may influence pharmacokinetics (e.g., absorption and distribution) .

Biological Activity

4-(3,5-Dichloro-4-hydroxyphenyl)-4-oxobutanoic acid is an organic compound notable for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the compound's synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

The compound features a dichlorinated phenyl ring, a hydroxy group, and a butanoic acid moiety. Its molecular structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Starting Material : 3,5-dichloronitrobenzene.

- Catalytic Hydrogenation : Reduction of the nitro group to an amino group.

- Bamberger Rearrangement : Conversion of the resulting 4-amino-2,6-dichlorophenol to the desired phenolic derivative.

Antimicrobial Properties

Research indicates that compounds with similar phenolic structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of 4-hydroxyphenyl have shown effectiveness against drug-resistant strains of bacteria and fungi. In a study examining related compounds, some demonstrated weak antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis, while others showed no activity against Gram-positive and Gram-negative strains .

| Compound | Microbial Activity | MIC (µg/mL) |

|---|---|---|

| Compound 2 | Weak against S. aureus | > 64 |

| Compound 4 | No activity | > 64 |

Anti-inflammatory Effects

The hydroxy group in the compound allows for interactions with inflammatory mediators. Studies suggest that phenolic compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The presence of the butanoic acid moiety may enhance these effects by stabilizing interactions with target proteins.

Antioxidant Activity

The antioxidant potential of this compound has been observed in various assays such as ABTS and FRAP. These assays measure the compound's ability to scavenge free radicals and inhibit lipid peroxidation .

The biological activity of this compound is attributed to its ability to form hydrogen bonds with proteins and enzymes through its hydroxy and carbonyl groups. The dichlorinated phenyl ring interacts with hydrophobic pockets in biomolecules, potentially leading to inhibition of enzymatic activities.

Case Studies

- Antimicrobial Activity Against ESKAPE Pathogens : A study highlighted the effectiveness of phenolic compounds against ESKAPE pathogens, known for their resistance to antibiotics. The integration of the hydroxyphenyl moiety into new compounds showed promise in developing novel antimicrobial agents .

- Inhibition of Lipid Peroxidation : Research demonstrated that derivatives of this compound could significantly reduce lipid peroxidation in mouse models, indicating potential applications in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Dichloro-4-hydroxyphenylacetic acid | Acetic acid moiety | Moderate antimicrobial properties |

| 3,5-Dichloro-4-hydroxybenzoic acid | Benzoic acid moiety | Antioxidant and anti-inflammatory effects |

Q & A

Q. Table 1: Reaction Conditions for Analogous Compounds

| Precursor | Catalyst/Base | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 2-Fluorobenzaldehyde | Sodium ethoxide | 86 | >95% | |

| 4-Chlorophenyl aldehyde | Piperidine | 75 | >90% |

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Characterization relies on:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, ketone carbonyl at δ 200–210 ppm) .

- HPLC : Purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylate interactions with hydroxyl groups) .

Example Data from Analogues:

- Compound 24 (): <sup>1</sup>H NMR (DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.12 (t, 2H, CH2CO) .

Advanced: How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

Methodological Answer:

SAR studies require systematic modification of substituents and evaluation of biological activity. For example:

- Chlorine Position : Compare 3,5-dichloro vs. 4-chloro derivatives for steric/electronic effects on enzyme binding.

- Hydroxyl Group : Assess hydrogen-bonding capacity by masking with protective groups (e.g., acetyl).

- Ketone Reduction : Convert the 4-oxo group to 4-hydroxy to study redox-dependent activity.

Q. Table 2: Hypothetical SAR for Chlorophenyl Derivatives

| Substituent Pattern | Target Enzyme | IC50 (µM) | Activity | Reference* |

|---|---|---|---|---|

| 3,5-Dichloro-4-hydroxyphenyl | KYN-3-OHase | 12.5 | Neuroprotective | |

| 4-Chlorophenyl | HDAC | 18.0 | Anticancer |

*Data extrapolated from fluorophenyl analogues .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Reaction Scale : Small-scale syntheses (e.g., 1 mmol) may report higher yields (80–90%) vs. industrial-scale (50–60%) due to heat/mass transfer limitations .

- Purification Methods : Flash chromatography vs. recrystallization impacts recovery (e.g., 27% yield for compound 25 due to losses during HPLC purification) .

- By-product Formation : Competing reactions (e.g., over-oxidation) reduce yields. Mitigate via inert atmospheres or low-temperature protocols.

Recommendations:

- Optimize using design of experiments (DoE) for temperature, solvent, and catalyst screening.

- Validate reproducibility via triplicate runs under controlled conditions.

Advanced: What computational strategies predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., ketone carbonyl as electrophilic center) .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., aqueous vs. DMSO environments) on conformational stability.

- pKa Prediction : Tools like MarvinSuite estimate ionization states (carboxylic acid pKa ≈ 2.5–3.0) to guide solubility studies.

Q. Case Study :

- Compound I (): MD simulations revealed intramolecular H-bonding between hydroxyl and carboxylate groups, stabilizing the crystal lattice .

Basic: What are the key applications in pharmacological research?

Methodological Answer:

- Enzyme Inhibition : Screen against targets like kynurenine 3-hydroxylase (neuroprotection) or histone deacetylases (cancer) via fluorometric assays .

- Prodrug Design : Esterify the carboxylic acid to enhance bioavailability (e.g., methyl ester derivatives) .

- Metal Complexation : Study chelation with transition metals (e.g., Cu<sup>2+</sup>) for antimicrobial activity .

Advanced: How to address impurities in large-scale synthesis?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify by-products (e.g., chlorinated side products from incomplete condensation) .

- Process Controls :

- Limit chloride ion concentration to prevent over-halogenation.

- Employ scavengers (e.g., silica-bound amines) to trap reactive intermediates.

- Regulatory Compliance : Follow ICH guidelines for residual solvents (e.g., ethanol < 5000 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.